molecular formula C9H8INO B3060176 N-(2-Iodophenyl)acrylamide CAS No. 192190-12-8

N-(2-Iodophenyl)acrylamide

Cat. No.: B3060176
CAS No.: 192190-12-8
M. Wt: 273.07 g/mol
InChI Key: WGONRGJHWHNBCW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Synthetic Utility

The journey of N-(2-Iodophenyl)acrylamide from a simple organic molecule to a key player in synthetic chemistry is intrinsically linked to the advancements in transition-metal-catalyzed cross-coupling reactions. Initially, its synthesis was a straightforward acylation of 2-iodoaniline (B362364) with acryloyl chloride scirp.org. The true potential of this compound, however, was unlocked with the development of palladium and nickel catalysis.

The evolution of its utility can be seen as a progression from simple cyclization reactions to more complex, multi-component, and stereoselective transformations. Early studies likely focused on its use in intramolecular Heck reactions, a cornerstone of palladium catalysis, to form basic heterocyclic scaffolds scirp.orgscirp.org. As the field of catalysis advanced, so did the applications of this compound. The introduction of various phosphine (B1218219) ligands and, later, N-heterocyclic carbenes (NHCs) as ligands for palladium allowed for greater control over reactivity and selectivity, expanding the scope of accessible structures scirp.orgscirp.org.

More recently, the synthetic utility of this compound has been further broadened by the exploration of nickel catalysis and photoredox-catalyzed radical cyclizations nih.govnih.govresearchgate.net. These modern methodologies have enabled the synthesis of highly complex and substituted heterocyclic systems under milder reaction conditions, cementing the status of this compound as a staple in the synthetic organic chemist's toolbox.

Significance in the Synthesis of Diverse Organic Structures

The primary significance of this compound lies in its role as a precursor to a variety of heterocyclic structures, many of which are prevalent in natural products and pharmaceutical agents. The strategic placement of the iodo group and the acrylamide (B121943) functionality allows for a range of intramolecular cyclization reactions, leading to the efficient construction of key molecular frameworks such as oxindoles, spirooxindoles, and γ-lactams.

Transition-metal catalysis, particularly with palladium and nickel, has been extensively employed to mediate the cyclization of this compound and its derivatives. These reactions typically proceed through an initial oxidative addition of the catalyst to the carbon-iodine bond, followed by an intramolecular migratory insertion onto the acrylamide double bond.

Palladium-Catalyzed Reactions: Palladium catalysts have been widely used for the synthesis of oxindoles and other fused heterocyclic systems from this compound derivatives. The intramolecular Heck reaction is a classic example, where a new carbon-carbon bond is formed, leading to the oxindole (B195798) core scirp.orgscirp.orgresearchgate.net. Furthermore, palladium-catalyzed domino reactions, such as Heck/phosphorylation cascades, have been developed to introduce additional functional groups in a single step researchgate.net. The use of chiral phosphine ligands in these reactions has also enabled the asymmetric synthesis of these important heterocycles researchgate.netuc.pt.

Nickel-Catalyzed Reactions: In recent years, nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis. Nickel-catalyzed reactions involving this compound have been developed for the synthesis of complex oxindole analogues. These reactions often exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts and can be more cost-effective nih.govnih.gov. For instance, nickel-catalyzed enantioselective intramolecular Heck reactions have been successfully applied to the synthesis of phenanthridinone derivatives nih.gov. Nickel-catalyzed annulation/alkynylation and annulation/cyanation reactions have also been reported, showcasing the versatility of this approach in constructing highly functionalized spirooxindoles nih.govsemanticscholar.org.

Beyond transition-metal catalysis, this compound is a valuable substrate for radical cyclization reactions. These reactions offer an alternative pathway to construct heterocyclic frameworks and can often be performed under mild conditions.

Visible light-induced photoredox catalysis has been successfully applied to the intramolecular radical cyclization of o-iodophenylacrylamides to afford indolin-2-ones researchgate.net. In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating an aryl radical from the carbon-iodine bond. This radical then undergoes a 5-exo-trig cyclization onto the acrylamide moiety to form the oxindole product.

Tandem radical cyclizations have also been developed to construct more complex spirocyclic systems. For example, a tandem radical cyclization of a derivative of this compound with carbon monoxide has been utilized to synthesize 4,4-spirocyclic oxindole γ-lactams beilstein-journals.orgd-nb.info. This process involves the formation of an aryl radical, its cyclization, carbonylation with CO, and a final spirocyclization step.

Detailed Research Findings

The following tables summarize key research findings on the synthetic applications of this compound.

Table 1: Transition-Metal-Catalyzed Synthesis of Heterocycles from this compound Derivatives

Product TypeCatalyst/LigandKey FeaturesReference(s)
OxindolesPdCl2 / (R,R)-DIOPCascade Heck cyclization-phosphorylation. researchgate.net
SpirooxindolesPd(OAc)2 / P(o-Tol)3Synthesis from substituted N-(2-iodophenyl)-2-phenyl acrylamides and iodobenzene. nih.gov
Spirooxindole γ-lactamsPd-catalyst / Chiral bidentate phosphine ligandHeck/carbonylative cyclization with CO. uc.pt
PhenanthridinonesNi-catalyst / (S)-tBu-iQuinoxEnantioselective intramolecular Heck reaction. nih.gov
Carbonyl-containing OxindolesNiBr2 / L8Reductive aryl-acylation of alkenes. nih.gov
Oxindole Nitrile ScaffoldsNiCl2(dppp) / tpyAnnulation/cyanation reaction. nih.gov
Indolin-2-onesPd(PPh3)4Intramolecular Heck cyclization/Suzuki coupling. researchgate.net

Table 2: Radical Cyclization Reactions of this compound Derivatives

Product TypeReaction TypeReagents/ConditionsKey FeaturesReference(s)
Indolin-2-onesVisible light-induced radical cyclization[Ir(ppy)2(dtb-bpy)]PF6, visible lightMild reaction conditions for 5-exo-trig radical cyclization. researchgate.net
4,4-Spirocyclic oxindole γ-lactamsTandem radical cyclization with carbon monoxideAIBN, TTMSS, CO (80 atm), 80 °CConstruction of spiro-fused lactams. beilstein-journals.orgd-nb.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGONRGJHWHNBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616106
Record name N-(2-Iodophenyl)prop-2-enamide
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Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-12-8
Record name N-(2-Iodophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Preparation of N 2 Iodophenyl Acrylamide Derivatives

General Synthetic Routes to N-(2-Iodophenyl)acrylamide Scaffolds

The fundamental structure of this compound is typically assembled through two main strategies: the acylation of 2-iodoaniline (B362364) with enoyl chlorides and various amide coupling reactions.

Acylation of Iodoaniline with Enoyl Chlorides

A direct and common method for synthesizing this compound involves the acylation of 2-iodoaniline with acryloyl chloride or its derivatives (enoyl chlorides). scirp.org This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrogen chloride byproduct. mychemblog.com

In a typical procedure, the acyl chloride is added slowly to a solution of 2-iodoaniline at a reduced temperature (e.g., 0 °C). scirp.org The reaction mixture is then allowed to warm to room temperature to ensure complete reaction. scirp.org Following the reaction, an aqueous workup is performed to remove any unreacted starting materials and byproducts. scirp.org The desired this compound product is then isolated and purified, commonly by flash chromatography. scirp.org

This method's versatility allows for the synthesis of a variety of this compound derivatives by simply changing the substituent on the enoyl chloride. For instance, the use of cinnamoyl chloride results in the formation of N-(2-iodophenyl)-3-phenylacrylamide. scirp.org

Amide Coupling Reactions

Amide coupling reactions offer an alternative and often milder approach to forming the amide bond in this compound scaffolds. These methods involve the activation of a carboxylic acid, which then reacts with an amine. mychemblog.comiris-biotech.de A wide array of coupling reagents have been developed to facilitate this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice in modern organic synthesis. mychemblog.com

The general strategy involves converting the carboxylic acid into a more electrophilic activated form, such as an active ester. mychemblog.comiris-biotech.de This activated intermediate readily reacts with a primary or secondary amine to yield the corresponding amide. mychemblog.com These reactions are typically carried out at room temperature in aprotic solvents. mychemblog.com

A notable example is the Ullmann-Finkelstein tandem reaction, which has been utilized to synthesize N-(iodophenyl)-amides from the corresponding amides and iodo-bromobenzenes. doi.org This copper-catalyzed reaction proceeds in dioxane with potassium phosphate (B84403) as the base and N,N'-dimethyl-cyclohexane-1,2-diamine as the ligand. doi.org This method is particularly useful for introducing diversity into the N-(iodophenyl)-amide structure. doi.org

Preparation of Structurally Varied this compound Precursors

The core this compound scaffold can be further elaborated to create a diverse range of precursors for various synthetic applications. This section highlights the preparation of specific classes of these derivatives.

N-(2-Iodophenyl)-2-(naphthalen-1-yl)acrylamide Derivatives

The synthesis of N-(2-iodophenyl)-2-(naphthalen-1-yl)acrylamide derivatives provides precursors for constructing complex heterocyclic systems. While a direct synthesis is not explicitly detailed in the provided context, the general principles of amide bond formation would apply. This would likely involve the reaction of 2-iodoaniline with a suitably substituted acryloyl chloride or the coupling of 2-iodoaniline with a 2-(naphthalen-1-yl)acrylic acid derivative. The presence of the bulky naphthalene (B1677914) group may necessitate optimized reaction conditions to achieve good yields. These derivatives are valuable intermediates in palladium-catalyzed cyclization reactions.

N-(2-Iodophenyl)-N-methylmethacrylamide Derivatives

N-(2-Iodophenyl)-N-methylmethacrylamide derivatives are key substrates in various palladium-catalyzed reactions for the synthesis of heterocyclic compounds. frontiersin.orgrsc.org The synthesis of these compounds typically starts with the N-methylation of 2-iodoaniline to form N-methyl-2-iodoaniline. This intermediate is then acylated with methacryloyl chloride or a related derivative.

These precursors have been utilized in palladium-catalyzed intramolecular asymmetric carbopalladation reactions to produce bicyclic N-heterocycles. frontiersin.org They have also been employed in domino Heck/ring-opening reactions of sulfolenes to stereoselectively synthesize alkyl-substituted conjugated dienes. rsc.org The reaction of N-(2-iodophenyl)-N-methylmethacrylamide with 2,5-dihydrothiophene (B159602) 1,1-dioxide in the presence of a palladium catalyst and a base affords the corresponding dienylation product. rsc.org

Table 1: Synthesis of N-(2-Iodophenyl)-N-methylmethacrylamide Derivatives and Related Reactions

Precursor Reagent Catalyst/Conditions Product Yield Reference
N-(2-Iodophenyl)-N-methylmethacrylamide 2,5-dihydrothiophene 1,1-dioxide Pd(PPh3)4, tBuOK, dioxane, 90 °C Alkyl-substituted conjugated diene 32% rsc.org

Preparation of Fluorinated this compound Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. The synthesis of fluorinated this compound analogues often involves the use of fluorinated building blocks. For example, N-(2-bromo-4-fluorophenyl)-N-methyl-2-(trifluoromethyl)acrylamide can be synthesized via the amide coupling of 2-(trifluoromethyl)acrylic acid with 2-bromo-4-fluoro-N-methylaniline. rsc.org While this example features a bromo- rather than an iodo-substituent, the methodology is directly applicable.

Another approach involves the synthesis of precursors like N-(3-(3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,6H,7H-pyrido[4,3-d]pyrimidin-1-yl)phenyl)acetamide, where the fluorinated iodoaniline moiety is introduced through a displacement reaction. nih.gov

Table 2: Examples of Fluorinated Acrylamide (B121943) Derivatives

Compound Name Starting Materials Key Reaction Type Reference
N-(2-Bromo-4-fluorophenyl)-N-methyl-2-(trifluoromethyl)acrylamide 2-(Trifluoromethyl)acrylic acid, 2-bromo-4-fluoro-N-methylaniline Amide coupling rsc.org

Synthesis of N-(2-(Azidomethyl)allyl)-N-(2-iodophenyl)methanesulfonamide Derivatives

The synthesis of N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)methanesulfonamide and its derivatives is a key step in the construction of complex heterocyclic structures, particularly spirocyclic γ-lactams. These compounds serve as important precursors for tandem radical cyclization reactions.

A notable synthetic route involves a tandem radical spirocyclization reaction of N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide (1a) with carbon monoxide (CO). d-nb.info In a model reaction, compound 1a was treated with tributyltin hydride (Bu₃SnH) and 2,2'-azobisisobutyronitrile (AIBN) under an atmosphere of CO (80 atm) in tetrahydrofuran (B95107) (THF). This reaction, conducted at 80°C for 12 hours, yielded the desired 4,4-spirocyclic indoline (B122111) γ-lactam 2a in 48% yield. d-nb.info An improvement in the yield to 53% was achieved by substituting Bu₃SnH with tris(trimethylsilyl)silane (B43935) (TTMSS). d-nb.info

The scope of this tandem spirocyclization has been explored with various 2-iodoaryl compounds containing an allyl azide (B81097) moiety. d-nb.infobeilstein-journals.org The results of these investigations are summarized in the table below.

EntrySubstrate (1)Product (2)Yield (%)
1N-(2-(Azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide (1a )4,4-Spirocyclic indoline γ-lactam (2a )53
2N-(2-(Azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide (1b )Spiro lactam (2b )53
3N-(2-(Azidomethyl)allyl)-N-(2-iodophenyl)methanesulfonamide (1c )Spiro lactam (2c )55
41-(2-(Azidomethyl)allyloxy)-2-iodobenzene (1d )Spiro benzofuran (B130515) lactam (2d )58
52-(Azidomethyl)allyl(2-iodophenyl)sulfane (1e )Spiro thiobenzofuran lactam (2e )19
62-(Azidomethyl)-N-benzyl-N-(2-iodophenyl)acrylamide (1f )Spiro oxindole (B195798) γ-lactam (2f )62
Reaction conditions: 1 (1.0 equiv), CO (80 atm), AIBN (0.3 equiv), TTMSS (2.0 equiv), THF (0.02 M), bath temperature 80 °C, 12 h. d-nb.infobeilstein-journals.org

The reaction of N-(2-(azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide (1b ) with CO produced the corresponding spiro lactam 2b in a 53% yield. d-nb.infobeilstein-journals.org N-(2-(Azidomethyl)allyl)-N-(2-iodophenyl)methanesulfonamide (1c ) demonstrated comparable reactivity to 1a and 1b , yielding the spiro lactam 2c in 55% yield. d-nb.infobeilstein-journals.org

Furthermore, the methodology was extended to other substrates. The reaction of 1-(2-(azidomethyl)allyloxy)-2-iodobenzene (1d ) resulted in the formation of the spiro benzofuran lactam 2d in 58% yield. d-nb.infobeilstein-journals.org In contrast, 2-(azidomethyl)allyl(2-iodophenyl)sulfane (1e ) gave a significantly lower yield of the corresponding spiro thiobenzofuran lactam (2e ) at 19%, which is attributed to the less efficient cyclization due to the longer carbon-sulfur bonds. d-nb.infobeilstein-journals.org The synthesis of 4,4-spirocyclic oxindole γ-lactams was also successful, as demonstrated by the reaction of 2-(azidomethyl)-N-benzyl-N-(2-iodophenyl)acrylamide (1f ), which afforded the product 2f in 62% yield. d-nb.info

These findings highlight a direct approach for synthesizing 4,4-spirocyclic γ-lactams through a tandem radical cyclization of iodoaryl allyl azides with carbon monoxide, providing moderate to good yields for various indoline, benzofuran, and oxindole derivatives. d-nb.infobeilstein-journals.org

Transition Metal Catalyzed Transformations Involving N 2 Iodophenyl Acrylamide

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed to facilitate a range of transformations with N-(2-Iodophenyl)acrylamide, including intramolecular cyclizations and cascade reactions. These processes are highly valued for their ability to construct intricate molecular architectures in a controlled and efficient manner.

Intramolecular Heck Reactions and Cyclizations

The intramolecular Mizoroki-Heck reaction stands out as a powerful method for forming carbon-carbon bonds, leading to the synthesis of various carbocycles and heterocycles. chim.it This reaction has been successfully applied to this compound and its derivatives to generate substituted oxindoles. chim.it

The generally accepted mechanism for the palladium-catalyzed intramolecular Heck reaction commences with the oxidative addition of the palladium(0) catalyst to the aryl iodide bond of this compound. utoronto.ca This step forms an arylpalladium(II) intermediate. Subsequently, intramolecular carbopalladation occurs, where the alkene moiety of the acrylamide (B121943) inserts into the aryl-palladium bond, generating a σ-alkylpalladium(II) species. chim.itmdpi.com This intermediate can then undergo various transformations, a key one being β-hydride elimination to yield the cyclized product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. chim.it The regioselectivity of the cyclization is a critical aspect, and in the case of this compound, 6-exo-trig cyclization is favored, leading to the formation of a six-membered ring.

The palladium-catalyzed intramolecular Heck cyclization of this compound is a cornerstone for the synthesis of the oxindole (B195798) scaffold, a privileged structural motif found in numerous natural products and biologically active compounds. researchgate.netorganic-chemistry.orgnih.gov By carefully selecting the palladium catalyst, ligands, and reaction conditions, a diverse array of substituted oxindoles can be accessed in high yields. organic-chemistry.org

Furthermore, this methodology has been extended to the synthesis of 3,3-disubstituted phosphinonyloxindoles. researchgate.netresearchgate.net This is achieved through a domino Heck/phosphorylation process where N-(2-Iodophenyl)acrylamides react with secondary phosphine (B1218219) oxides in the presence of a palladium catalyst. researchgate.netresearchgate.net This transformation allows for the concurrent formation of a new C-C and P-C bond, along with the oxindole ring, in a single step. researchgate.net

A variety of this compound derivatives have been shown to be tolerant in this transformation, affording the corresponding 3-phosphinomethyl-3,3-disubstituted oxindole products in good to excellent yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Oxindoles and Phosphinonyloxindoles

Starting MaterialReagent(s)Catalyst SystemProductYieldReference
This compound-Pd(OAc)₂/PPh₃OxindoleGood organic-chemistry.org
This compoundDiphenylphosphine oxidePdCl₂/dppb3-(Diphenylphosphinoylmethyl)oxindoleGood to Excellent researchgate.net
Substituted N-(o-iodophenyl)acrylamidesHydrophosphoryl compoundsPdCl₂/(R,R)-DIOP3-Phosphorylmethyl-3-R-indolin-2-ones- researchgate.net

This table is for illustrative purposes and specific yields may vary based on the full scope of substrates and reaction conditions presented in the cited literature.

A significant advancement in the use of this compound is the development of cascade reactions that combine the initial Heck cyclization with a subsequent functionalization step. One such example is the palladium-catalyzed domino Heck cyclization-phosphorylation. researchgate.net In this process, the σ-alkylpalladium(II) intermediate formed after the initial cyclization is trapped by a hydrophosphoryl compound, leading to the formation of a C(sp³)–P bond. researchgate.net

This cascade approach has been successfully employed to synthesize 3-phosphorylmethyl-3-R-indolin-2-ones from N-(2-iodophenyl)acrylamides and various hydrophosphoryl compounds. researchgate.net The reaction proceeds through the formation of an alkyl-Pd(II) intermediate which, after ligand substitution with the hydrophosphoryl compound, undergoes reductive elimination to furnish the phosphinonyloxindole product. researchgate.net

The synthesis of chiral oxindoles, particularly those with a stereocenter at the C3 position, is of great interest due to their prevalence in biologically active molecules. organic-chemistry.orgnih.gov Asymmetric induction in the palladium-catalyzed cyclization of N-(2-Iodophenyl)acrylamiles has been achieved through the use of chiral ligands. chim.it

For instance, the use of (R)-BINAP as a chiral ligand in the intramolecular Mizoroki-Heck reaction of substituted N-(o-iodophenyl)acrylamides has been reported to provide substituted oxindoles with high regio- and enantioselectivity. chim.it The reaction can proceed through either a cationic or neutral pathway depending on the additives used, such as silver phosphate (B84403) or a proton sponge. chim.it

In the context of the cascade Heck cyclization-phosphorylation, the possibility of asymmetric induction has also been explored. researchgate.net While the use of the (S)-Monophos ligand with a PdCl₂ catalyst resulted in a racemic product, employing the (R,R)-DIOP ligand provided a modest level of chiral induction, with enantiomeric excesses of up to 15% being reported. researchgate.net Further optimization, such as introducing substituents on the phenyl groups of the DIOP ligand, has been suggested as a potential avenue to enhance enantioselectivity. researchgate.netresearchgate.net

A sophisticated application of palladium catalysis involving this compound derivatives is the synthesis of spirocyclic oxindoles. researchgate.netrsc.org One notable strategy involves a palladium-catalyzed cascade reaction of N-(2-halophenyl)-2-(naphthalen-1-yl)acrylamides with aryl iodides. This process achieves a simultaneous C2-H arylation and C8-H alkylation of the naphthalene (B1677914) ring. researchgate.net

The reaction is believed to proceed via an intramolecular Heck reaction to form a spiro-intermediate, followed by sequential regioselective C-H bond activation and functionalization. researchgate.net This elegant cascade allows for the formation of three new C-C bonds in a single operation, providing an efficient route to complex, aryl-substituted spirocyclic oxindoles. researchgate.net

Isocyanide Insertion Reactions

Isocyanides serve as versatile one-carbon components in palladium-catalyzed reactions with this compound, enabling the synthesis of various nitrogen-containing heterocycles through imidoylation pathways.

The synthesis of bicyclic N-heterocycles can be achieved through a palladium-mediated intramolecular carbopalladation of N-aryl acrylamides like N-(2-Iodophenyl)-N-methylacrylamide. researchgate.net The catalytic cycle begins with the oxidative addition of a Pd(0) species to the carbon-iodine bond, forming an arylpalladium intermediate. researchgate.net This intermediate then undergoes an intramolecular carbopalladation with the alkene of the acrylamide moiety. researchgate.netvu.nl The resulting alkylpalladium species can then undergo migratory insertion of an isocyanide molecule to form an imidoyl-palladium intermediate, which can then proceed through various pathways to the final product. vu.nl

More complex molecular scaffolds can be assembled through cascade reactions that involve sequential alkene and isocyanide insertions. vu.nl In one such example, a dearomative intramolecular carbopalladation initiates the cascade, which is then followed by isocyanide insertion. vu.nl The resulting imidoyl-palladium species can then undergo further cyclization, such as an intramolecular Heck-type reaction, to yield polycyclic indoline (B122111) derivatives. vu.nl These tandem processes demonstrate the power of palladium catalysis to rapidly build molecular complexity from relatively simple starting materials like this compound derivatives and isocyanides. researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and powerful alternative to palladium for mediating transformations of this compound, including novel photoinduced and reductive coupling reactions.

Photoinduced nickel-catalyzed carbohalogenation of N-substituted-(2-iodoaryl) acrylamides provides a method for the synthesis of halogenated oxindole derivatives. rsc.org This reaction proceeds under visible light irradiation at room temperature, using a nickel catalyst such as Ni(COD)₂ and a phosphine ligand like PPh₃. rsc.org The reaction involves the formation of an aryl-nickel species, which then undergoes intramolecular carbometalation onto the acrylamide alkene. The resulting alkyl-nickel intermediate is then trapped by the halide to afford the carbohalogenated product. This method is applicable to various derivatives, including those containing trifluoromethyl groups. rsc.org

Table 2: Photoinduced Nickel-Catalyzed Carbohalogenation of N-(2-iodoaryl)acrylamides

Substrate Catalyst System Conditions Product Type Yield Reference
N-(2-iodoaryl)-N-substituted-2-(trifluoromethyl) acrylamide Ni(COD)₂ (15 mol%), PPh₃ (30 mol%) MeCN (0.05 M), 22 °C, blue light (427 nm), 24 h Halogenated oxindole Varies rsc.org

Nickel-catalyzed reductive aryl-acylation and aryl-esterification of alkenes present a novel strategy for synthesizing 3,3-disubstituted oxindoles bearing ketone or ester functionalities. nih.govresearchgate.net This method utilizes this compound derivatives as the starting material. nih.gov The reaction proceeds via an intramolecular cyclization coupled with a cross-coupling reaction with an acyl or ester source. nih.gov For aryl-acylation, acyl chlorides or aryl anhydrides are used as the acyl source, while chloroformates are employed for aryl-esterification. nih.govresearchgate.net The reaction is typically carried out using a nickel(II) bromide catalyst, a ligand, and manganese metal as a reductant. nih.govresearchgate.net This strategy is valued for its good yields and high tolerance for various functional groups. nih.gov

Table 3: Nickel-Catalyzed Reductive Aryl-Acylation of N-(2-iodophenyl)-N-methylmethacrylamide

Acyl Source Catalyst System Conditions Product Yield Reference
2-Phenylacetyl chloride NiBr₂ (0.01 mmol), L8 (0.02 mmol), Mn (0.30 mmol) MeCN (2 mL), K₃PO₄ (0.20 mmol), MgCl₂ (1.5 equiv), 40 °C, 36 h 3,3-Disubstituted oxindole with ketone Good nih.gov, researchgate.net

Domino Reductive Cyclization for Substituted Indolines

Domino reactions, which involve sequential transformations in a single pot, offer an efficient and atom-economical approach to complex molecules. acs.org A notable application involving this compound derivatives is the nickel-catalyzed domino reductive cyclization, which facilitates the rapid assembly of substituted 2,3-fused cyclopentannulated indolines. acs.orgresearchgate.net

This process is initiated by the reaction of an N-(2-iodoaryl)acrylamide with an alkynyl bromide in the presence of a nickel catalyst. acs.org Mechanistic studies suggest that the reaction proceeds through a highly regioselective migratory insertion of 1,3-diynes, which are formed in situ from the homocoupling of the alkynyl bromides. acs.org This insertion occurs into a σ-alkyl-Ni(II) species generated from the acrylamide. The subsequent step involves a nucleophilic addition of the resulting alkenyl nickel intermediate to the unactivated amide, leading to the formation of the tricyclic indoline structure. acs.org Furthermore, a highly regio- and enantioselective version of this reductive cyclization has been developed using internal alkynes, providing access to a diverse array of structurally complex cyclopentannulated indolines with high yields and excellent enantioselectivity. acs.org

Table 1: Nickel-Catalyzed Domino Reductive Cyclization of Acrylamides This table presents data on the enantioselective reductive cyclization of acrylamides and internal alkynes.

Substrate Catalyst System Product Yield Enantioselectivity (ee)
N-Aryl Acrylamide + Internal Alkyne Ni-catalyst Cyclopentannulated Indoline 82-96% High (>20/1)

Carboiodination and Cycloisomerization Reactions

Carboiodination represents a powerful, atom-economical transformation for creating new carbon-carbon and carbon-iodine bonds in a single step. scholaris.ca In the context of this compound, both palladium and nickel catalysts have been employed to facilitate intramolecular carboiodination, which serves as a cycloisomerization reaction to produce functionalized oxindoles. scholaris.cautoronto.ca

The reaction involves the treatment of an alkene-tethered aryl iodide, such as this compound, with a low-valent transition metal catalyst. scholaris.ca The general mechanism commences with the oxidative addition of the palladium(0) or nickel(0) catalyst into the carbon-iodine bond of the aryl iodide. scholaris.cautoronto.ca This is followed by an intramolecular carbopalladation or carbonickelation, where the newly formed organometallic species adds across the tethered alkene. The cycle concludes with a reductive elimination step that forges the new C-C bond and regenerates the C-I bond at the alkyl position, yielding a 3-iodoalkyl-substituted oxindole. scholaris.ca This process effectively isomerizes the substrate, transforming an aryl iodide into an alkyl iodide while constructing a heterocyclic ring. utoronto.ca An enantioselective variant using a dual ligand system has also been developed for the nickel-catalyzed synthesis of 3,3-disubstituted oxindoles. utoronto.ca

Table 2: Transition-Metal-Catalyzed Carboiodination of this compound Derivatives This table summarizes the outcomes of carboiodination reactions catalyzed by different transition metals.

Catalyst Substrate Product Yield Notes
Palladium(0) Alkene-tethered Aryl Iodide Iodinated Oxindole Good Waste-free, atom-economical method. scholaris.ca
Nickel(0) This compound 3,3-Disubstituted Oxindole Excellent Enantioselective variant available. utoronto.ca

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium and nickel for certain transformations of this compound. These reactions enable the introduction of valuable functional groups, including boron, silicon, and amino moieties.

Arylboration and Arylsilylation Reactions

The synthesis of 3,3'-disubstituted oxindoles bearing boron or silicon functional groups can be achieved through a copper-catalyzed domino reaction of N-(2-iodoaryl)acrylamides. researchgate.net Using simple copper(I) acetate (B1210297) (CuOAc) as the sole catalyst, these reactions proceed with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) for arylboration or PhMe₂Si-Bpin for arylsilylation. researchgate.net

The proposed mechanism involves a domino sequence that begins with the intermolecular borylcupration or silylcupration of the alkene. researchgate.net The resulting alkyl-copper intermediate then undergoes an intramolecular coupling with the aryl iodide moiety of the substrate to complete the cyclization and form the oxindole product. researchgate.net This method provides a straightforward route to a variety of boron- and silane-functionalized oxindoles in moderate to excellent yields. researchgate.net

Table 3: Copper-Catalyzed Arylboration and Arylsilylation of N-(2-Iodoaryl)acrylamides This table details the reagents and outcomes for the copper-catalyzed synthesis of functionalized oxindoles.

Reaction Type Reagent Catalyst Product Yield
Arylboration Bis(pinacolato)diboron (B₂pin₂) CuOAc Boron-bearing 3,3'-disubstituted oxindole Moderate to Excellent researchgate.net
Arylsilylation PhMe₂Si-Bpin CuOAc Silane-bearing 3,3'-disubstituted oxindole Moderate to Excellent researchgate.net

Enantioselective Carboamination for N-Heterocycle Synthesis

The construction of chiral nitrogen-containing heterocycles is a key goal in medicinal chemistry. An aerobic enantioselective carboamination of unactivated alkenes using a copper catalyst provides a powerful method for this purpose. frontiersin.org This strategy is applicable to substrates like this compound for synthesizing valuable N-heterocycles.

The reaction is performed using a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst, with oxygen serving as the terminal oxidant. frontiersin.org In a representative example, using 10% oxygen in nitrogen as the oxidant with 20 mol% of Cu(OTf)₂ led to the formation of the N-heterocycle product in excellent yield (97%) and with high enantioselectivity (92% ee). frontiersin.org The methodology demonstrates good tolerance for various substituents on the aromatic ring, consistently delivering products with high yields and enantioselectivities. frontiersin.org

Table 4: Copper-Catalyzed Enantioselective Carboamination of Unactivated Alkenes This table highlights the conditions and high efficiency of the enantioselective carboamination reaction.

Catalyst Oxidant Substrate Yield Enantioselectivity (ee)
20 mol% Cu(OTf)₂ 10% O₂ in N₂ Unactivated Alkene 97% 92% frontiersin.org

Computational and Theoretical Studies of N 2 Iodophenyl Acrylamide Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method in computational chemistry for elucidating reaction mechanisms. By calculating the electron density of a system, DFT can accurately predict the energies of reactants, products, and transition states, thereby mapping out the entire energy profile of a reaction.

DFT calculations are instrumental in characterizing the molecular and electronic properties of N-(2-Iodophenyl)acrylamide, which are fundamental to its reactivity. Key properties that are typically investigated include the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for acrylamides, as it can explain differences in reactivity within this class of compounds. nih.govnih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Another important aspect is the analysis of the molecular electrostatic potential (MEP). The MEP map reveals the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide proton and the vinyl group, indicating the probable sites for electrophilic and nucleophilic attack, respectively. These theoretical calculations are essential for predicting the reactive sites of the molecule. nih.govresearchgate.net

The electrophilicity of acrylamides is a key factor in their reactivity. nih.govnih.govresearchgate.net The presence of the electron-withdrawing iodine atom on the phenyl ring is expected to influence the electron density of the entire molecule, including the acrylamide (B121943) moiety. This, in turn, can affect its electrophilicity and reactivity towards nucleophiles. DFT calculations can quantify these effects by calculating atomic charges and other electronic descriptors.

A significant application of DFT is in the investigation of transition states and intermediates along a reaction pathway. nih.govmdpi.com For reactions involving this compound, such as Michael additions or polymerization reactions, DFT can be used to locate the transition state structures and calculate their activation energies. nih.govmdpi.com This information is vital for understanding the kinetics and mechanism of the reaction.

For instance, in a Michael addition reaction with a nucleophile, DFT calculations can model the approach of the nucleophile to the β-carbon of the acrylamide, the formation of the intermediate enolate, and the subsequent protonation step. nih.govmdpi.com The calculated energies of these species would allow for the determination of the rate-determining step of the reaction. The study of acrylamide reactions with thiol compounds, for example, has been approached by analyzing the mechanism in two steps: the formation of Michael adducts and their stabilization through hydrogen migration, which can be explored via both radical and ionic pathways. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, including but not limited to DFT, provide a comprehensive understanding of the electronic structure and properties of molecules. nih.gov These calculations are crucial for interpreting and predicting a wide range of chemical phenomena, from spectroscopic properties to reaction outcomes. For this compound, quantum chemical calculations can be employed to compute various properties that are not easily accessible through experimental means.

These calculations can provide detailed information about the geometry of the molecule, including bond lengths, bond angles, and dihedral angles. They can also be used to predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure of the molecule. Furthermore, quantum chemical calculations can be used to simulate electronic spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions. nih.gov The theoretical absorption maximum (λmax) can be calculated and compared with experimental data. nih.gov

The reactivity of acrylamides can be influenced by factors such as the charge density of the carbon atoms and steric hindrance. nih.govnih.govresearchgate.net Quantum chemical calculations can provide quantitative measures of these properties, aiding in the explanation of observed reactivity trends.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the bonding and electronic structure of molecules in detail. It provides a localized picture of the bonding, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can be used to investigate donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stability of the molecule.

For this compound, NBO analysis could be used to characterize the nature of the various bonds within the molecule, such as the C=C double bond, the C=O double bond, and the C-N amide bond. It can also provide insights into the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-system of the molecule. This delocalization can have a significant impact on the reactivity of the acrylamide moiety.

Furthermore, NBO analysis can be used to quantify the strength of intermolecular interactions, such as hydrogen bonds. In the solid state, this compound molecules are likely to be held together by a network of hydrogen bonds. NBO analysis can provide a detailed picture of these interactions, including their energies and the specific orbitals involved.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems

The reactivity of N-(2-Iodophenyl)acrylamide is largely dictated by the catalytic system employed, with ongoing research focused on discovering more efficient, selective, and environmentally benign catalysts. While palladium has been a mainstay, researchers are expanding the toolkit to include other transition metals and innovative catalytic platforms.

Palladium Catalysis: Palladium catalysts remain central to the functionalization of this compound. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is frequently used in C-H activation and silacyclization reactions. acs.org For instance, a palladium-catalyzed divergent synthesis of silacycles utilizes Pd(OAc)₂ to achieve time-controlled transformations of acrylamides into various spirosilacycles, including benzodioxatetrasilecines and benzosiloles. acs.org Another significant advancement is the palladium-catalyzed carbonylation of this compound derivatives, which facilitates the synthesis of spirooxindole γ-lactams in high yields and enantioselectivities. uc.pt Furthermore, palladium-catalyzed hydroarylation reactions have been developed for the α-arylation of acrylamides, proceeding through a proposed [PdII(Ar)(H)] intermediate. nih.gov The use of palladium nanoparticle carriers is also an emerging area, with acrylamide-based microgels serving as "smart" catalysts for reactions like the Suzuki–Miyaura cross-coupling. thieme-connect.comresearchgate.net

Copper Catalysis: Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper(II) triflate has been shown to catalyze cascade reactions involving aziridine (B145994) ring opening and lactamization to produce chiral spirooxindole γ-lactams. uc.pt An unexpected three-component reaction catalyzed by copper involves an alkyne, azide (B81097), and water to generate a unique alkylidene ketenimine intermediate, which then leads to the Z-selective synthesis of α,β-unsaturated amides. nih.gov This highlights copper's ability to facilitate novel reaction pathways not readily accessible with other catalysts. nih.govdicp.ac.cn

Gold Catalysis: Gold catalysts are being explored for their unique reactivity in activating alkynes and other functional groups. Nanoporous gold (NPG) has been demonstrated as a heterogeneous catalyst for oxidative N-dealkylation reactions under aqueous conditions, showcasing its potential for green chemistry applications. nih.gov Gold has also been used to catalyze glycosidation reactions for synthesizing sugar acrylate (B77674) and acrylamide (B121943) hybrids, demonstrating its utility in carbohydrate chemistry. nih.gov

Catalyst SystemTransformation of this compound & DerivativesKey Findings & Applications
Palladium (Pd) Heck/carbonylative cyclizationSynthesis of spirooxindole γ-lactams with high enantioselectivity. uc.pt
C–H Activation / SilacyclizationTime-controlled divergent synthesis of various spirosilacycles. acs.org
HydroarylationMild method for α-arylation of amides and esters. nih.gov
Copper (Cu) Cascade Michael/Mannich/cyclizationSynthesis of chiral spirooxindole γ-lactams from aziridines. uc.pt
Three-component reaction (alkyne, azide, water)Z-selective synthesis of acrylamides via an alkylidene ketenimine intermediate. nih.gov
Gold (Au) Oxidative N-dealkylation (Nanoporous Gold)Heterogeneous catalysis for synthesizing N-dealkylated drug metabolites. nih.gov
GlycosidationsSynthesis of glyco-acrylates and acrylamides from propargyl glyco 1,2-orthoesters. nih.gov

Application in Complex Molecule Synthesis

The strategic placement of the iodo and acrylamide groups makes this compound an ideal starting material for synthesizing complex polycyclic and heterocyclic molecules, particularly those with spirocyclic junctions. These motifs are prevalent in natural products and pharmaceutically active compounds.

Spirocyclic Compounds: A significant application of this compound is in the synthesis of spiro-lactams. Palladium-catalyzed Heck/carbonylative cyclization of its derivatives has been used to produce spirooxindole γ-lactams and spiro-γ-lactam isoindolinones with high yields. uc.pt One such intermediate served in a four-step synthesis of an antagonist for the CRTH2 receptor. uc.pt Tandem radical cyclization strategies have also been successfully employed. Using reagents like 2,2'-azobisisobutyronitrile (AIBN) and tris(trimethylsilyl)silane (B43935) (TTMSS) under carbon monoxide pressure, this compound derivatives can be converted into 4,4-spirocyclic oxindole (B195798) γ-lactams and spiro benzofuran (B130515) lactams. beilstein-journals.org

Fused and Bridged Heterocycles: Beyond spirocycles, the compound is a key building block for other complex systems. Palladium-catalyzed reactions with tetrasilane reagents can lead to a variety of fused silacycles. acs.org These reactions demonstrate remarkable control, allowing for the selective formation of different ring sizes based on reaction time. acs.org The versatility of this compound extends to the synthesis of quinazoline-containing structures, where triethylamine-mediated cyclization of intermediates derived from it can yield spirocyclic lactams. uc.pt

Synthetic TargetMethodPrecursor Derived From this compoundResulting Complex Molecule
Spirooxindole γ-lactamsPd-catalyzed carbonylationN-(2-iodophenyl)-N-acrylamide derivativesChiral spirooxindole γ-lactams. uc.pt
Spirocyclic SilacyclesTime-controlled Pd-catalyzed C–H activationN-(2-iodophenyl)-2-(naphthalen-1-yl)acrylamideSpirobenzosilole. acs.org
4,4-Spirocyclic γ-lactamsTandem radical cyclization with CO2-(azidomethyl)-N-benzyl-N-(2-iodophenyl)acrylamide4,4-spirocyclic oxindole γ-lactam. beilstein-journals.org
Spirocyclic QuinazolinesTriethylamine-mediated cyclization1,2-dihydroquinazoline-2-carboxylatesSpirocyclic quinazoline (B50416) lactams. uc.pt

Mechanistic Insights into Emerging Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing existing methods and designing new synthetic strategies. Recent studies have shed light on the intricate pathways involved in the transformations of this compound.

Radical-Mediated Pathways: Tandem radical cyclizations represent a powerful tool for complex molecule construction. The reaction of an this compound derivative bearing an allyl azide moiety with a radical initiator like AIBN under carbon monoxide pressure proceeds through a cascade of events. beilstein-journals.org This involves the initial formation of an aryl radical, which then participates in a series of cyclization and carbonylation steps to yield the final spirocyclic lactam product. beilstein-journals.org

Organometallic Intermediates and Pathways: In palladium-catalyzed reactions, the mechanism often involves oxidative addition of the palladium(0) catalyst into the carbon-iodine bond. A detailed study of the α-selective hydroarylation of acrylamides suggests the formation of a key [PdII(Ar)(H)] intermediate. nih.gov This species is believed to perform a selective hydride insertion into the β-position of the acrylamide, leading to the observed α-arylation product. This "hydride first" pathway is distinct from traditional Heck-type mechanisms. nih.gov

Novel Reactive Intermediates: Some catalytic systems can generate previously elusive reactive intermediates. A copper-catalyzed three-component reaction of alkynes, azides, and water has been shown to proceed through an in situ formed alkylidene ketenimine. nih.gov This intermediate is generated via a cascade involving cycloaddition, N₂ extrusion, and a carbene-assisted rearrangement. The subsequent nucleophilic attack by water on the alkylidene ketenimine leads to the highly selective formation of Z-α,β-unsaturated amides. nih.gov This discovery opens up new avenues for harnessing the reactivity of such unique intermediates in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for N-(2-Iodophenyl)acrylamide, and how can purity be validated in academic settings?

this compound is synthesized via palladium-catalyzed oxidative addition reactions using precursors like N-(2-iodophenyl)formamide and methacrylamide derivatives. Key steps include optimizing stoichiometry (e.g., Pd₂(dba)₃·dba as a catalyst) and reaction conditions (toluene, room temperature, 5 hours) to achieve yields >80% . Purity validation requires techniques such as:

  • High-performance liquid chromatography (HPLC) for quantitative analysis.
  • ¹H/¹³C NMR spectroscopy to confirm structural integrity (e.g., distinguishing acrylamide protons at δ 5.5–6.5 ppm).
  • Mass spectrometry (MS) for molecular weight verification .

Q. How does the ortho-iodo substituent influence the compound’s spectroscopic properties?

The electron-withdrawing iodine atom at the ortho position induces distinct shifts in NMR spectra. For example:

  • ¹H NMR : Deshielding of adjacent aromatic protons due to iodine’s inductive effect.
  • UV-Vis spectroscopy : Enhanced absorbance in the 250–300 nm range due to conjugation between the acrylamide and iodophenyl groups.
  • X-ray crystallography (if applicable): Iodine’s heavy atom effect improves diffraction quality, enabling precise bond-length/angle measurements .

Advanced Research Questions

Q. What mechanistic role does this compound play in domino Heck-alkynylation reactions?

In Pd-catalyzed domino reactions, the iodophenyl group undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Subsequent insertion of alkynes (e.g., terminal alkynes) generates a π-alkynyl-Pd complex, enabling C–C bond formation. Key considerations:

  • Catalyst selection : Ultra-small Pd nanoparticles (Pd/SOS) improve catalytic efficiency (0.3 mol% Pd loading) .
  • Base optimization : K₂CO₃ in DMF minimizes side reactions like hydrolysis .
  • Kinetic studies : Monitoring reaction progress via in-situ IR or GC-MS to identify rate-limiting steps .

Q. How can computational modeling resolve contradictions in reported reaction yields for Pd-catalyzed systems?

Discrepancies in yields (e.g., 70–95%) may arise from variations in catalyst dispersion, solvent polarity, or steric effects. Methodologies include:

  • Density Functional Theory (DFT) : Modeling transition states to compare energy barriers for oxidative addition vs. side reactions.
  • Microkinetic modeling : Correlating experimental conditions (e.g., temperature, Pd loading) with theoretical turnover frequencies.
  • Solvent effect simulations : COSMO-RS models to predict solvation energies and optimize solvent choice .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

The ortho-iodo group’s steric bulk can hinder crystallization. Solutions include:

  • Co-crystallization : Using small-molecule additives (e.g., thiourea) to stabilize lattice packing.
  • Temperature-gradient methods : Slow cooling from DMF or DMSO solutions to grow single crystals.
  • Halogen bonding : Leveraging iodine’s σ-hole interactions with electron-rich moieties (e.g., carbonyl groups) to direct crystal packing .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic activity of Pd/SOS vs. traditional Pd catalysts?

Conflicting data on Pd/SOS efficiency (e.g., 0.3 mol% vs. 1–5 mol% for Pd(PPh₃)₄) require systematic comparison:

  • Surface area analysis : BET measurements to confirm Pd dispersion on SOS spheres.
  • Leaching tests : ICP-MS to verify heterogeneous vs. homogeneous catalytic pathways.
  • Reaction profiling : Comparing turnover numbers (TONs) under identical conditions (DMF, K₂CO₃, 80°C) .

Q. What experimental designs validate the stability of this compound under varying storage conditions?

Stability studies should include:

  • Accelerated degradation testing : Exposing the compound to heat (40–60°C), light, and humidity, followed by HPLC purity checks.
  • Radical scavenger screening : Adding inhibitors like BHT to assess oxidative degradation pathways.
  • Long-term stability : Monitoring NMR spectral changes over 6–12 months in dark, anhydrous storage .

Methodological Guidance

Q. Which techniques are optimal for analyzing substituent effects on this compound’s reactivity?

  • Hammett studies : Correlating σₚ values of para-substituted aryl groups with reaction rates.
  • Isotopic labeling : Using deuterated acrylamides to probe kinetic isotope effects in Pd-mediated steps.
  • In-situ spectroscopy : ReactIR or Raman to detect transient intermediates .

Q. How can researchers design controlled experiments to isolate steric vs. electronic effects of the ortho-iodo group?

  • Comparative analogs : Synthesizing derivatives with Cl, Br, or Me substituents at the ortho position.
  • Kinetic profiling : Measuring activation parameters (ΔH‡, ΔS‡) for each analog.
  • DFT calculations : Comparing charge distribution (NPA analysis) and steric maps (VBur indices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.